Cas no 21889-13-4 (2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione)

2-{4-(Dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic compound featuring a conjugated indene-1,3-dione core substituted with a dimethylaminophenylmethylidene group. This structure imparts notable photophysical properties, making it useful in applications such as fluorescent probes or optoelectronic materials. The extended π-conjugation system enhances absorption and emission characteristics, while the electron-donating dimethylamino group further modulates electronic behavior. Its stability under ambient conditions and solubility in common organic solvents facilitate handling in research and industrial processes. The compound's well-defined reactivity profile also allows for further functionalization, enabling tailored modifications for specific applications in materials science or molecular sensing.
2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione structure
21889-13-4 structure
商品名:2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione
CAS番号:21889-13-4
MF:C18H15NO2
メガワット:277.3172
CID:260291
PubChem ID:89546

2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione 化学的及び物理的性質

名前と識別子

    • 1H-Indene-1,3(2H)-dione,2-[[4-(dimethylamino)phenyl]methylene]-
    • 2-[[4-(dimethylamino)phenyl]methylene]-1H-Indene-1,3(2H)-dione
    • 2-[[4-(dimethylamino)phenyl]methylidene]indene-1,3-dione
    • 1,3-Indandione, 2-(4-dimethylaminophenylmethylene)
    • 1,3-Indandione, 2-(p-dimethylaminobenzylidene)-
    • 2-(4-(Dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione
    • 2-(4-(dimethylamino)benzylidene)-2H-indene-1,3-dio
    • 2-(4-(N,N-dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione
    • 2-(4-Dimethylaminobenzylidene)-1,3-indandione
    • 2-[4-(Dimethylamino)benzylidene]-1,3-indandione
    • 4-(N,N-dimethylamino)benzylidene-1,3-indandione
    • BRN 2216466
    • NSC636618
    • 2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione
    • NSC-86434
    • AKOS001014301
    • 2-((4-(DIMETHYLAMINO)PHENYL)METHYLENE)-1H-INDENE-1,3(2H)-DIONE
    • 1H-Indene-1,3(2H)-dione, 2-((4-(dimethylamino)phenyl)methylene)-
    • SR-01000087535
    • CHEMBL1895841
    • 2-(((4-DIMETHYLAMINO)PHENYL)METHYLENE)-1,3-INDANDIONE
    • CS-0300236
    • 2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione
    • 2-(P-DIMETHYLAMINOBENZYLIDENE)-1,3-INDANDIONE
    • N,N-dimethylaminobenzylidene-1,3-indandione
    • 1, 2-(4-dimethylaminophenylmethylene)
    • 2-(p-dimethylaminobenzylidene)-1,3-indanedione
    • 1,3-Indandione, 2- (4-dimethylaminophenylmethylene)
    • SCHEMBL1454792
    • Z44300970
    • AE-641/00595009
    • NCGC00184095-03
    • 6DK9PDF575
    • MFCD00184255
    • 3-14-00-00505 (Beilstein Handbook Reference)
    • NSC-636618
    • 1H-Indene-1, 2-[[4-(dimethylamino)phenyl]methylene]-
    • 2-[4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione
    • MS-10746
    • 1,3-INDANDIONE, 2-(P-(DIMETHYLAMINO)BENZYLIDENE)-
    • NSC 86434
    • DTXSID20176291
    • F1135-0037
    • DMABI
    • SR-01000087535-1
    • 2-[(4-dimethylaminophenyl)methylene]indane-1,3-dione
    • NCGC00184095-02
    • 2-(4-(N,N-DIMETHYLAMINO)BENZILIDENE)INDANE-1,3-DIONE
    • NCGC00184095-01
    • 21889-13-4
    • 1, 2-[p-(dimethylamino)benzylidene]-
    • UNII-6DK9PDF575
    • 2-((4-(DIMETHYLAMINO)PHENYL)METHYLENE)INDANE-1,3-DIONE
    • NSC86434
    • 2-(4-(DIMETHYLAMINO)BENZYLIDENE)-1,3-INDANDIONE
    • インチ: InChI=1S/C18H15NO2/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18(16)21/h3-11H,1-2H3
    • InChIKey: ZIOQBZBVYRPMRT-UHFFFAOYSA-N
    • ほほえんだ: CN(C1=CC=C(/C=C2\C(=O)C3=CC=CC=C3C\2=O)C=C1)C

計算された属性

  • せいみつぶんしりょう: 277.11035
  • どういたいしつりょう: 277.11
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 432
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • 密度みつど: 1.276
  • ふってん: 492.3°Cat760mmHg
  • フラッシュポイント: 231.7°C
  • 屈折率: 1.696
  • PSA: 37.38
  • LogP: 3.21520

2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1135-0037-5μmol
2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione
21889-13-4 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F1135-0037-25mg
2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione
21889-13-4 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F1135-0037-1mg
2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione
21889-13-4 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F1135-0037-2mg
2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione
21889-13-4 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F1135-0037-3mg
2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione
21889-13-4 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F1135-0037-2μmol
2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione
21889-13-4 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F1135-0037-20mg
2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione
21889-13-4 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F1135-0037-10mg
2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione
21889-13-4 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F1135-0037-10μmol
2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione
21889-13-4 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1135-0037-30mg
2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione
21889-13-4 90%+
30mg
$119.0 2023-07-28

2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione 関連文献

2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dioneに関する追加情報

Recent Advances in the Study of 2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione (CAS: 21889-13-4)

The compound 2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione (CAS: 21889-13-4) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This molecule, characterized by its unique indene-1,3-dione core and dimethylamino-substituted phenylmethylidene moiety, exhibits intriguing photophysical and biological properties. Recent studies have explored its utility as a fluorescent probe, photosensitizer, and potential therapeutic agent, making it a subject of intense investigation in multidisciplinary research.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's remarkable fluorescence properties, with quantum yields exceeding 0.8 in aprotic solvents. The researchers attributed this exceptional performance to the intramolecular charge transfer (ICT) between the electron-donating dimethylamino group and the electron-accepting indene-1,3-dione system. These findings suggest potential applications in bioimaging and molecular sensing, particularly for monitoring cellular microenvironments and protein interactions.

In the field of photodynamic therapy, recent investigations have revealed that 21889-13-4 can generate singlet oxygen with high efficiency upon visible light irradiation. A 2024 study in ACS Applied Materials & Interfaces reported a singlet oxygen quantum yield of 0.72, making it competitive with conventional photosensitizers like Rose Bengal. The compound's relatively small molecular weight and synthetic accessibility position it as a promising candidate for developing new phototherapeutic agents with improved tissue penetration and reduced side effects.

From a synthetic chemistry perspective, novel methodologies for the preparation and functionalization of 21889-13-4 have emerged. A recent Organic Letters publication (2024) described a microwave-assisted condensation reaction that reduces synthesis time from hours to minutes while maintaining excellent yields (85-92%). This advancement significantly enhances the compound's accessibility for biological testing and structure-activity relationship studies.

Biological evaluations have uncovered several interesting properties of this compound. Research published in European Journal of Medicinal Chemistry (2023) demonstrated moderate inhibitory activity against protein kinase C (IC50 = 3.2 μM) and promising anti-inflammatory effects in cellular models. The compound's ability to modulate redox signaling pathways suggests potential applications in treating oxidative stress-related disorders, though further pharmacological characterization is needed.

Current challenges in the development of 21889-13-4 include improving its aqueous solubility and target specificity. Recent work published in Chemical Communications (2024) addressed these issues through structural modifications, introducing hydrophilic substituents while maintaining the core photophysical properties. These derivatives showed enhanced cellular uptake and reduced nonspecific binding, marking an important step toward practical applications.

Looking forward, the unique combination of photophysical properties and biological activity makes 2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione a compelling platform for further research. Ongoing studies are exploring its potential in theranostic applications, where a single molecule could serve both diagnostic and therapeutic purposes. The compound's versatility and the recent methodological advances in its synthesis and modification suggest it will remain an important subject of investigation in chemical biology and medicinal chemistry in the coming years.

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